(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Brand Name:
Vulcanchem
CAS No.:
140111-52-0
VCID:
VC0057932
InChI:
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1
SMILES:
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Molecular Formula:
C₁₁H₁₃ClN₂
Molecular Weight:
208.69 g/mol
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
CAS No.: 140111-52-0
Reference Standards
VCID: VC0057932
Molecular Formula: C₁₁H₁₃ClN₂
Molecular Weight: 208.69 g/mol
CAS No. | 140111-52-0 |
---|---|
Product Name | (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
Molecular Formula | C₁₁H₁₃ClN₂ |
Molecular Weight | 208.69 g/mol |
IUPAC Name | (1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1 |
Standard InChIKey | NLPRAJRHRHZCQQ-IVZWLZJFSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl |
SMILES | C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Canonical SMILES | C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Synonyms | (1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; 1R,2R,4S)-Epibatidine; (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; Alkaloid 208/210 from Dendrobates; CMI 488; Epibatidine |
PubChem Compound | 854023 |
Last Modified | Dec 23 2021 |
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